N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a 4-fluorophenylmethyl group, an acetamide backbone, and a substituted dihydropyridinone ring bearing a piperidine-1-sulfonyl moiety. Its molecular formula is C₁₉H₂₀FN₃O₄S, with a molecular weight of 405.45 g/mol . The piperidine-sulfonyl group may enhance solubility and metabolic stability compared to simpler analogs, while the dihydropyridinone scaffold could contribute to conformational flexibility for target binding.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c20-16-6-4-15(5-7-16)12-21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-2-1-3-11-23/h4-9,13H,1-3,10-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLUMYVXEJUQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorophenylmethyl intermediate.
Synthesis of the piperidine sulfonyl intermediate: Piperidine is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling of intermediates: The fluorophenylmethyl intermediate is coupled with the piperidine sulfonyl intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally or functionally related molecules:
Structural and Functional Analysis
Core Scaffold and Lipophilicity The target compound and AIFPA share the 4-fluorophenylacetamide backbone, but AIFPA’s acryloyloxy imino group enables polymerization (e.g., PAIFPA), making it suitable for materials science . In contrast, the target’s dihydropyridinone and piperidine-sulfonyl groups suggest a focus on pharmaceutical target engagement. FOE 5043 incorporates a thiadiazole ring and trifluoromethyl group, enhancing pesticidal activity through increased electrophilicity and metabolic resistance . The target compound lacks these features, implying divergent applications.
Sulfonyl vs. Sulfanyl/Sulfoxide Groups The target’s piperidine-sulfonyl group likely improves aqueous solubility compared to sulfanyl-containing analogs like N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide (). The CDER compound () includes a sulfoxide (DMSO solvate), which may influence pharmacokinetics by modulating membrane permeability .
Steric and Stereochemical Complexity Pharmacopeial Compound m () features multiple stereocenters and a bulky dimethylphenoxy group, which may limit bioavailability compared to the target’s simpler dihydropyridinone core .
Molecular Weight and Solubility
- The target compound (MW 405.45) is smaller than the CDER compound (MW 693.53), suggesting better oral absorption. Its sulfonyl group may offset the lipophilicity of the 4-fluorophenyl group, balancing solubility and permeability .
Research Findings and Hypotheses
- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonation of piperidine, dihydropyridinone formation), contrasting with AIFPA’s straightforward condensation with acrylic acid .
- Therapeutic Potential: The piperidine-sulfonyl moiety may confer protease or kinase inhibitory activity, analogous to sulfonamide-containing drugs. This contrasts with FOE 5043’s pesticidal thiadiazole mechanism .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a piperidine moiety with a fluorophenyl group and a dihydropyridine core. Its chemical formula is C₁₅H₁₈F N₃ O₃ S, and it exhibits properties that suggest potential as an antimicrobial and enzyme inhibitor.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related piperidine compounds demonstrate significant activity against various bacterial strains.
Table 1: Antimicrobial Efficacy of Piperidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 5a | Escherichia coli | 0.30 | 0.35 |
| 10 | Salmonella typhi | 0.25 | 0.30 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Potency
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 15 |
| 7m | Urease | 10 |
Case Studies
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including this compound. The compound showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The results suggested that these compounds could inhibit the progression of neurodegeneration through AChE inhibition, providing a basis for their use in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key structural motifs of N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how do they influence its pharmacological potential?
- Answer : The compound contains three critical motifs:
4-Fluorophenyl group : Enhances lipophilicity and bioavailability by improving membrane permeability .
Piperidine-1-sulfonyl moiety : Contributes to hydrogen bonding and electrostatic interactions with biological targets, potentially modulating enzyme or receptor activity .
Dihydropyridinone ring : Imparts conformational flexibility, enabling adaptation to binding pockets in proteins .
These motifs synergistically enhance its potential as a lead compound in drug discovery, particularly for targeting enzymes involved in inflammatory or proliferative pathways.
Q. What are the common synthetic routes for this compound, and what intermediates are critical for yield optimization?
- Answer : Synthesis typically involves:
Formation of the dihydropyridinone core : Achieved via cyclocondensation of β-keto esters with urea derivatives under acidic conditions .
Sulfonylation of the piperidine ring : Requires sulfonyl chloride reagents in dichloromethane with triethylamine as a base to control pH .
Acetamide coupling : The fluorophenylmethyl group is introduced via amide bond formation using coupling agents like EDCI/HOBt .
Key intermediates include the sulfonylated piperidine precursor and the β-keto ester derivative. Monitoring via TLC and intermediate purification (e.g., column chromatography) is critical for yield optimization .
Q. Which characterization techniques are essential to confirm the structural integrity and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly confirming the dihydropyridinone ring’s tautomeric state .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves conformational ambiguities, such as rotational isomers in the acetamide group .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities from sulfonylation byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve scalability and reproducibility of the synthesis?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during sulfonylation, while dichloromethane minimizes side reactions in coupling steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate hydrogenation steps in dihydropyridinone formation .
- Design of Experiments (DoE) : Statistical optimization of temperature, pH, and reagent stoichiometry reduces batch-to-batch variability .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., sulfonylation), enhancing scalability .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfonyl group in bioactivity?
- Answer :
- Substituent Variation : Synthesize analogs with sulfonyl groups replaced by carbonyl or phosphoryl moieties and compare binding affinities .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays to quantify IC₅₀ values .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions between the sulfonyl group and active-site residues .
- Crystallographic Studies : Co-crystallize analogs with target proteins to visualize sulfonyl group interactions (e.g., hydrogen bonds with catalytic lysine) .
Q. What methodologies are recommended to resolve structural ambiguities in the dihydropyridinone ring system?
- Answer :
- Variable-Temperature NMR : Identifies dynamic tautomerism in the dihydropyridinone ring by observing signal splitting at low temperatures .
- NOESY Experiments : Detects through-space correlations between the piperidine sulfonyl group and adjacent protons to confirm spatial orientation .
- DFT Calculations : Predicts energetically favorable conformations and compares them with experimental IR/Raman spectra .
Q. How should researchers address contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Answer :
- Standardized Assay Protocols : Adopt uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Replication Studies : Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target specificity .
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal incubation) to correlate in vitro potency with in vivo efficacy .
Q. What experimental strategies are effective for evaluating the compound’s metabolic stability and toxicity profile?
- Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) to identify major metabolites via LC-MS/MS .
- CYP450 Inhibition Screening : Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .
- AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
